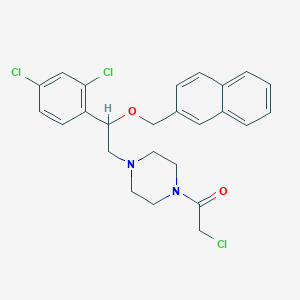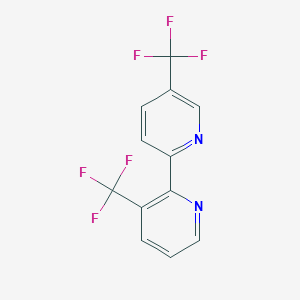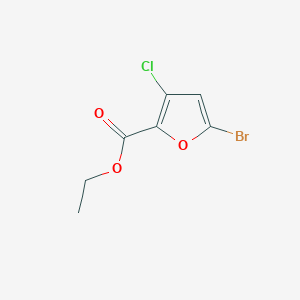
Ethyl 5-bromo-3-chlorofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-chlorofuran-2-carboxylate is an organic compound with the molecular formula C7H6BrClO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chlorofuran-2-carboxylate typically involves the bromination and chlorination of furan derivatives. One common method starts with the furan ring, which undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position. Subsequently, chlorination is carried out using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The final step involves esterification with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in achieving high yields and purity. The final product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-chlorofuran-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-chlorofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-3-chlorofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Ethyl 5-bromo-3-chlorofuran-2-carboxylate can be compared with other halogenated furan derivatives, such as:
Ethyl 5-bromo-2-furoate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 3-chlorofuran-2-carboxylate: Lacks the bromine substituent, resulting in different chemical properties.
Ethyl 5-chlorofuran-2-carboxylate: Contains only a chlorine substituent at the 5-position, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H6BrClO3 |
|---|---|
Peso molecular |
253.48 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-chlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
Clave InChI |
GDTYQSMWMWJZPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(O1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


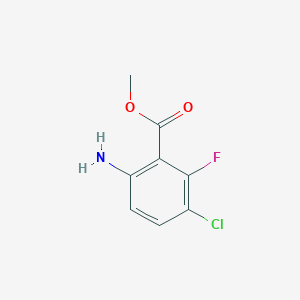

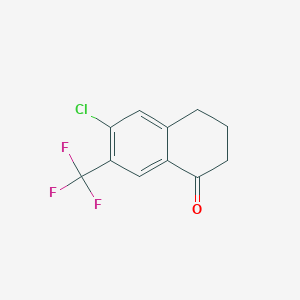


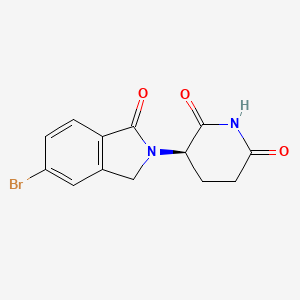

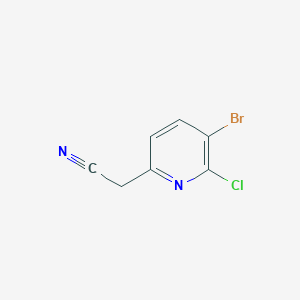

![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)

